l-Amicetose

Description

Structure

3D Structure

Properties

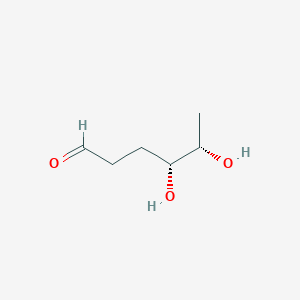

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(4R,5S)-4,5-dihydroxyhexanal |

InChI |

InChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3/t5-,6+/m0/s1 |

InChI Key |

XXIHHRIZGBRENI-NTSWFWBYSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](CCC=O)O)O |

Canonical SMILES |

CC(C(CCC=O)O)O |

Origin of Product |

United States |

L Amicetose in Natural Product Biochemistry and Glycoconjugate Architectures

Structural Characterization of L-Amicetose within Complex Natural Products

This compound as a Component of Spirotetronate Antibiotics

Spirotetronate antibiotics, characterized by an unusual polycyclic aglycone (tetronolide) featuring a spiro-linked tetronic acid and a cyclohexene (B86901) ring, frequently incorporate this compound into their sugar moieties. These antibiotics exhibit diverse biological activities, including antibacterial and antitumor effects. nih.govmdpi.com

Tetrocarcin A (TCA), a spirotetronate antibiotic produced by Micromonospora chalcea NRRL 11289, is a notable example where this compound is a crucial component. nih.govasm.org TCA possesses a polycyclic aglycone called tetronolide, which is further decorated with two sugar side chains. One of these is a tetrasaccharide unit, and this compound is integrated into this tetrasaccharide. nih.govacs.org The biosynthesis of this compound, along with D-tetronitrose and L-digitoxose, in TCA is believed to originate from D-glucose-1-phosphate, sharing early enzymatic steps and then branching into distinct pathways via competitive enzymatic actions. nih.govasm.orgnih.gov

Within the tetrasaccharide moiety of Tetrocarcin A, this compound residues are found to alternate with L-digitoxose units. nih.govrsc.org This alternating linkage pattern forms a specific saccharide chain that is appended to the tetronolide aglycone. nih.gov The presence of two this compound and two L-digitoxose residues, along with one D-tetronitrose, makes TCA one of the spirotetronate family members with the richest and most diverse unusual sugars. nih.gov Studies suggest that alterations in this tetrasaccharide side chain can significantly impact the biological activities of TCA. nih.govmdpi.com For instance, Tetrocarcin O, a derivative of Tetrocarcin N, lacks the terminal this compound moiety at C-9, and this structural difference is associated with varying antibacterial activity. rsc.org

The sugar composition in Tetrocarcin A is summarized below:

| Sugar Component | Quantity in Tetrocarcin A |

| This compound | 2 nih.govasm.org |

| L-Digitoxose | 2 nih.govasm.org |

| D-Tetronitrose | 1 nih.govasm.org |

This compound in Nucleoside Antibiotics (e.g., Amicetin)

This compound is also a characteristic sugar found in a group of disaccharide nucleoside antibiotics, with amicetin (B1664860) being a prominent example. nih.govresearchgate.net Amicetin is known for its antibacterial and antiviral properties. nih.govresearchgate.net

A defining structural feature of amicetin and its analogues is the presence of an α-(1→4)-glycosidic bond between this compound and amosamine. nih.govresearchgate.netasm.orgnih.govacs.org This specific linkage is characteristic of a retaining glycosylation mechanism. researchgate.netnih.gov The biosynthesis of amicetin involves the transfer of amosamine to amicetosyl-cytosine by the glycosyltransferase AmiG, which is responsible for forming this α-(1→4)-glycoside bond. researchgate.net Biochemical characterization of AmiG has revealed its catalytic reversibility and substrate flexibility, allowing it to utilize various sugar nucleotides and engage in sugar and aglycon exchange reactions, which could be exploited for diversifying nucleoside antibiotics. researchgate.netnih.govacs.org

This compound in Other Bioactive Natural Product Classes (e.g., Phenalinolactone A)

Beyond spirotetronate and nucleoside antibiotics, this compound is also found as a decorating moiety in other bioactive natural product classes, such as the phenalinolactones. Phenalinolactone A, a diterpenoid glycoside isolated from Streptomyces sp. Tü6071, is an example. rsc.orgnih.govpnas.orgnih.govresearchgate.net These meroterpenoids feature an anti/anti/syn-perhydrophenanthrene core and are adorned with several peripheral groups, including a methyl pyrrolate, a dihydroxy furanone, and a methyl this compound moiety. rsc.orgnih.govresearchgate.net The this compound moiety in phenalinolactone A is transferred by the glycosyltransferase PlaA6, which condenses it with a hydroxyl group at C-20 of an intermediate, leading to the formation of phenalinolactone A. rsc.org Mass spectrometry analysis has identified O-methyl-L-amicetose as a candidate sugar in phenalinolactone A, linking its MS data to its biosynthetic gene cluster. pnas.org

Methyl this compound Moiety in Diterpenoid Structures

The methyl this compound moiety is found as a peripheral decoration in certain diterpenoid natural products, notably the phenalinolactones. rsc.orgrsc.orgnih.gov Phenalinolactones are a family of highly functionalized meroterpenoids isolated from Streptomyces sp. Tü 6071, characterized by an anti/anti/syn-perhydrophenanthrene core. rsc.orgrsc.orgnih.gov Besides methyl this compound, these diterpenoids also feature other decorations such as γ-butyrolactone and 5-methylpyrrole-2-carboxylic acid moieties. rsc.orgnih.gov

The biosynthesis of these complex diterpenoid structures involves a two-step process: initial generation of mono- and polycyclic hydrocarbon scaffolds by terpene cyclases, followed by modifications through tailoring enzymes via regio- and stereocontrolled oxidation and other functionalization reactions. rsc.org While extensive research has elucidated many of the late-stage tailoring and functionalization steps for phenalinolactones, the precise biosynthesis of their diterpenoid scaffold remains an area of ongoing investigation. rsc.orgnih.gov

D-Amicetose in Glycosylated Aromatic Polyketides (e.g., Sch47555)

D-Amicetose, the enantiomer of this compound, is a crucial sugar component in various glycosylated aromatic polyketides, including the antifungal compounds Sch47554 and Sch47555. usu.edunih.gov These compounds are produced by Streptomyces sp. SCC-2136 and exhibit antifungal activity against a range of yeasts and dermatophytes. usu.edunih.govresearchgate.net

The incorporation of D-amicetose into these polyketides is facilitated by specific glycosyltransferases (GTs). For instance, in the biosynthesis of Sch47554 and Sch47555, the C-glycosyltransferase SchS7 is responsible for attaching a D-amicetose moiety to the C-9 position of the rabelomycin (B1204765) aglycone core structure. usu.edunih.govresearchgate.netpatsnap.com Subsequent glycosylation steps involve other GTs, such as SchS9, which attaches an L-aculose or this compound moiety to the 4'-OH of the C-glycosylated aglycone, and SchS10, which transfers an L-aculose moiety to the 3-OH of the angucycline core. usu.edunih.govresearchgate.net

D-Amicetose is also found in other glycosylated polyketides, such as landomycin C and new landomycins X–Z, where it replaces D-olivose. nih.gov Additionally, baikalomycin A, a modified aquayamycin (B1666071), incorporates β-D-amicetose. researchgate.netresearchgate.net The presence of D-amicetose can significantly influence the biological activity of these compounds. asm.org

Table 1: Examples of Natural Products Featuring Amicetose (B1208693) Moieties

| Natural Product Family | Amicetose Stereoisomer | Location/Role in Structure | Biological Activity (if mentioned) | Source Organism |

| Phenalinolactones | Methyl this compound | Peripheral decoration of diterpenoid core rsc.orgrsc.orgnih.gov | Moderate antibacterial activities rsc.orgnih.gov | Streptomyces sp. Tü 6071 rsc.orgrsc.orgnih.gov |

| Sch47554/Sch47555 | D-Amicetose | C-9 position of rabelomycin aglycone usu.edunih.govresearchgate.netpatsnap.com | Antifungal usu.edunih.govresearchgate.net | Streptomyces sp. SCC-2136 usu.edunih.govresearchgate.net |

| Landomycins (C, X-Z) | D-Amicetose | Sugar moiety nih.gov | Anticancer, antibacterial nih.gov | Streptomyces species nih.gov |

| Baikalomycin A | β-D-Amicetose | Modified aquayamycin researchgate.netresearchgate.net | Anticancer researchgate.netresearchgate.net | S. albus J1074 (expressed) researchgate.netresearchgate.net |

| Konamycins A and B | This compound | C-glycosylation of benzo[b]fluorene aglycon figshare.comacs.org | Radical scavenging figshare.com | Streptomyces hyaluromycini MB-PO13T figshare.com |

| Tetrocarcin A | This compound | Alternating in a tetrasaccharide chain rsc.orgasm.org | - | Micromonospora chalcea NRRL 11289 asm.org |

| Amicetin | D-Amicetose | Disaccharide component asm.org | Antibacterial asm.org | Streptomyces vinaceusdrappus asm.org |

Stereochemical Significance of this compound in Natural Product Structural Diversity

The stereochemistry of sugar moieties like this compound is a critical determinant of the structural diversity and biological activity of natural products. nih.govmdpi.comasm.orgresearchgate.net While D-sugars are more common in nature, L-sugars, such as this compound, are considered "rare sugars" and are frequently found in bacterial natural products. nih.govmdpi.com The specific stereochemical configuration of this compound (2,3,6-trideoxy-L-glucose) contributes to the unique three-dimensional architecture of the glycoconjugates in which it is incorporated. mdpi.com

The biosynthesis of these deoxysugars often involves complex enzymatic pathways that dictate their precise stereochemistry. For example, the biosynthesis of this compound and other deoxysugars can begin from D-glucose-1-phosphate, sharing early enzymatic steps before branching into distinct pathways through the competitive actions of specific enzymes. asm.org The ability to generate both L- and D-stereoisomers of amicetose, often through combinatorial biosynthesis approaches involving different sugar biosynthesis genes, highlights the importance of stereocontrol in natural product synthesis and diversification. researchgate.netresearchgate.net

Biosynthetic Pathways and Enzymatic Machinery for L Amicetose Production

Overview of Deoxysugar Biosynthesis Pathways

Deoxysugars are a class of carbohydrates where one or more hydroxyl groups have been replaced by hydrogen atoms. wikigenes.orgresearchgate.net Their biosynthesis is a fundamental biological process, particularly in bacteria, yielding crucial components for antibiotics, lipopolysaccharides, and other secondary metabolites. researchgate.net These pathways typically begin with common nucleotide-activated sugars and proceed through a series of shared intermediates and enzymatic reactions. nih.gov

Nucleosyldiphosphate-Activated 6-Deoxyhexoses (NDP-6DOH)

The formation of 6-deoxyhexoses, a major family of deoxysugars, initiates from nucleoside diphosphate (B83284) (NDP)-activated hexoses, such as TDP-D-glucose or GDP-D-mannose. researchgate.netuniprot.org The activation with an NDP group is critical as it makes the sugar molecule a suitable substrate for the subsequent enzymatic modifications. The first committed step in virtually all 6-deoxysugar biosynthetic pathways is the conversion of an NDP-hexose into an NDP-4-keto-6-deoxyhexose intermediate. nih.gov This reaction is catalyzed by a highly conserved family of enzymes known as NDP-hexose 4,6-dehydratases. researchgate.netnih.gov This NDP-4-keto-6-deoxy intermediate is a pivotal branch point from which various enzymatic modifications—such as epimerizations, reductions, and further deoxygenations—can occur to generate the final diverse structures of 6-deoxyhexoses. nih.gov

Common Intermediates in Deoxysugar Metabolism

The biosynthesis of a vast number of deoxysugars proceeds through a conserved set of early intermediates. Starting from glucose-1-phosphate, the first key intermediate is TDP-D-glucose . This molecule is synthesized by the enzyme TDP-D-glucose synthase.

The subsequent and most crucial common intermediate is TDP-6-deoxy-4-keto-D-glucose . nih.gov This compound is universally found in many deoxysugar biosynthetic pathways and represents the central precursor from which pathways diverge to create different deoxysugars. Its formation is catalyzed by the enzyme TDP-D-glucose 4,6-dehydratase, which acts on TDP-D-glucose. From this point, a suite of tailoring enzymes determines the final structure of the deoxysugar.

L-Amicetose Biosynthesis within the Tetrocarcin A Gene Cluster

The specific pathway leading to this compound has been identified through the cloning and characterization of the tetrocarcin A (TCA) biosynthetic gene cluster from Micromonospora chalcea NRRL 11289. This 108-kb DNA region contains 36 putative genes, including a subset of 11 genes dedicated to the biosynthesis of unusual sugars, one of which is this compound. The pathways for this compound, L-digitoxose, and D-tetronitrose, all components of tetrocarcin A, share their initial enzymatic steps before branching out.

Precursor Derivation from D-Glucose-1-Phosphate

The biosynthetic journey to this compound begins with the primary metabolite D-glucose-1-phosphate. This initial precursor is a common starting point for many sugar-based natural products. In the first dedicated step of the pathway, D-glucose-1-phosphate is converted into the activated sugar nucleotide, TDP-D-glucose.

Enzymatic Transformations to TDP-6-Deoxy-4-Keto-D-Glucose

Following its formation, TDP-D-glucose undergoes a critical enzymatic transformation to yield the universal deoxysugar intermediate, TDP-6-deoxy-4-keto-D-glucose. This reaction involves an oxidation at the C4 hydroxyl group followed by a dehydration to remove the C6 hydroxyl group. This key intermediate then serves as the substrate for subsequent enzymes that guide the pathway specifically toward the this compound structure.

Role of Specific Biosynthetic Genes (e.g., tcaB1, tcaB2)

In silico analysis of the tetrocarcin A gene cluster has allowed for the assignment of specific functions to the genes responsible for the early, common steps in this compound biosynthesis.

| Gene | Proposed Enzyme Function | Substrate | Product |

| tcaB1 | TDP-D-glucose synthase | D-glucose-1-phosphate | TDP-D-glucose |

| tcaB2 | TDP-glucose 4,6-dehydratase | TDP-D-glucose | TDP-6-deoxy-4-keto-D-glucose |

The gene tcaB1 is proposed to encode TDP-D-glucose synthase. This enzyme initiates the pathway by converting D-glucose-1-phosphate into TDP-D-glucose. Subsequently, the protein product of the tcaB2 gene, identified as a TDP-glucose 4,6-dehydratase, catalyzes the formation of the key intermediate TDP-6-deoxy-4-keto-D-glucose. From this intermediate, further transformations catalyzed by other enzymes in the cluster, such as C-2 deoxygenation (TcaB3), C-3 ketoreduction (TcaB4), and C-5 epimerization (TcaB5), ultimately lead to the formation of this compound and other deoxysugars.

Divergence Points from Shared Deoxysugar Intermediates

The biosynthesis of many deoxysugars, including the amicetose (B1208693) found in different natural products, originates from D-glucose-1-phosphate. A key intermediate in these pathways is TDP-4-keto-6-deoxy-D-glucose. This compound serves as a critical branch point from which various enzymatic modifications diverge to create a wide array of deoxysugars. The pathway leading to amicetose and its stereoisomers branches from this universally found intermediate, highlighting a common strategy in deoxysugar biosynthesis before pathway-specific enzymes introduce unique chemical features.

This compound Biosynthesis within the Amicetin (B1664860) Gene Cluster

The antibiotic amicetin, produced by Streptomyces vinaceusdrappus, is a disaccharide nucleoside that contains a D-amicetose moiety. nih.gov The biosynthetic gene cluster (ami) for amicetin contains a set of genes dedicated to the synthesis of its two constituent deoxysugars, D-amosamine and D-amicetose. secondarymetabolites.org

Within the amicetin gene cluster, the biosynthetic pathways for D-amosamine and D-amicetose diverge from the common intermediate TDP-4,6-dideoxy-4-keto-D-glucose. secondarymetabolites.org This intermediate is synthesized from TDP-D-glucose by the sequential action of the TDP-D-glucose synthase AmiE and the TDP-glucose 4,6-dehydratase AmiU. secondarymetabolites.org From this branching point, one set of enzymes modifies the intermediate to introduce an amino group at the C-4 position, leading towards D-amosamine, while another set of enzymes catalyzes the reactions leading to D-amicetose. secondarymetabolites.org

Following the divergence from the shared precursor, the pathway to TDP-D-amicetose involves a series of enzymatic modifications. While the complete sequence is proposed based on gene homology, key enzymes have been identified. The process is thought to involve a C-2 deoxygenation followed by reductions at the C-3 and C-4 positions. The enzyme AmiK, which shows homology to NDP-hexose 4-ketoreductases, is putatively responsible for the final C-4 reduction step to form TDP-D-amicetose. researchgate.net

The table below summarizes the proposed functions of key enzymes in the D-amicetose pathway within the ami gene cluster.

| Enzyme | Proposed Function | Pathway Step |

| AmiE | D-glucose-1-phosphate thymidylyltransferase | TDP-D-glucose formation |

| AmiU | TDP-glucose 4,6-dehydratase | Forms the common intermediate TDP-4,6-dideoxy-4-keto-D-glucose |

| AmiN | C-2 Dehydratase | C-2 deoxygenation |

| AmiD | 3-Ketoreductase | Reduction of the C-3 keto group |

| AmiK | C-4 Ketoreductase | Final reduction at C-4 to yield TDP-D-amicetose |

Data sourced from in silico analysis of the amicetin gene cluster. secondarymetabolites.org

Enzymatic Steps in Phenalinolactone Biosynthesis Involving this compound

Phenalinolactones (PLs) are terpene glycoside antibiotics produced by Streptomyces sp. Tü6071 that feature an this compound moiety. nih.govnih.gov The biosynthesis of these compounds is governed by the pla gene cluster, which encodes all the necessary enzymes for creating the terpene core and attaching the deoxysugar. nih.gov

The final step in the glycosylation of the phenalinolactone aglycone is the attachment of the this compound sugar. This reaction is catalyzed by a glycosyltransferase. Analysis of the phenalinolactone biosynthetic gene cluster from Streptomyces sp. Tu6071 reveals the presence of the gene plaA6. secondarymetabolites.org Based on its location within the cluster and sequence homology, PlaA6 is the putative glycosyltransferase responsible for transferring the activated this compound moiety to the phenalinolactone scaffold. secondarymetabolites.org

Chemical Synthesis Methodologies for L Amicetose and Its Derivatives

De Novo Synthetic Strategies for L-Amicetose

De novo synthetic approaches to this compound involve building the sugar molecule from simpler, non-carbohydrate precursors, often employing strategies that establish the correct stereochemistry from the outset beilstein-journals.orgresearchgate.netbeilstein-journals.org. These methods include olefin metathesis-based reactions and chiral pool syntheses utilizing enantiomerically pure starting materials beilstein-journals.orgresearchgate.netbeilstein-journals.org.

Olefin Metathesis-Based Approaches

Olefin metathesis, a powerful synthetic tool, has been successfully applied in the de novo synthesis of this compound and its protected forms beilstein-journals.orgresearchgate.netbeilstein-journals.org. This category encompasses both ring-closing metathesis (RCM) and cross metathesis (CM) strategies.

Ring-Closing Metathesis (RCM) for Lactone Precursors

One notable approach to this compound involves the formation of an enantiopure β,γ-unsaturated δ-valerolactone intermediate through ring-closing metathesis (RCM) beilstein-journals.org. This synthetic route typically commences with the diastereoselective two-step conversion of L-ethyl lactate (B86563) to a specific allylic alcohol, which is then further transformed into an RCM precursor beilstein-journals.orgresearchgate.net. This precursor subsequently undergoes an RCM-isomerization sequence to yield L-amicetal beilstein-journals.orgresearchgate.net.

Cross Metathesis with Allylic Alcohols from Chiral Precursors

Cross metathesis (CM) has emerged as a key step in the de novo synthesis of protected this compound beilstein-journals.orgresearchgate.netbeilstein-journals.org. A prominent example involves the cross metathesis reaction between an allylic alcohol, derived enantiomerically purely from L-lactate, and acrolein beilstein-journals.orgresearchgate.netbeilstein-journals.org. This reaction provides an enoate product, which can then be further elaborated. For instance, the enoate 5, obtained from the cross metathesis of allylic alcohol 2 with methyl acrylate, undergoes cyclization to lactone 6 after hydrogenation beilstein-journals.orgresearchgate.net. Subsequent reduction of lactone 6 with diisobutylaluminum hydride (DIBAL-H) yields a protected this compound (compound 7) beilstein-journals.orgresearchgate.net.

Catalyst screening has been performed to optimize the cross metathesis of allylic alcohol 2 with acrolein. While commonly used second-generation Grubbs' catalysts can be employed, phosphine-free catalysts featuring a hemilabile alkoxy-substituted benzylidene ligand have demonstrated superior results beilstein-journals.orgresearchgate.net. For example, a specific phosphine-free catalyst (Catalyst B) achieved a 99% yield when used at 5 mol% in chloroform (B151607) at 40 °C researchgate.net.

Table 1: Catalyst Screening for Cross Metathesis of Allyl Alcohol 2 and Acrolein researchgate.net

| Entry | Catalyst | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Yield (%) |

| 1 | A | 5 | CHCl3 | 25 | 25 |

| 2 | A | 5 | CHCl3 | 40 | 20 |

| 3 | A | 5 | Toluene | 80 | 68 |

| 4 | B | 5 | CHCl3 | 25 | 86 |

| 5 | B | 5 | CHCl3 | 40 | 99 |

| 6 | B | 2.5 | CHCl3 | 40 | 76 |

| 7 | C | 5 | CHCl3 | 40 | 65 |

| 8 | C | 5 | Toluene | 80 | 80 |

| 9 | C | 2.5 | Toluene | 80 | 65 |

Note: Catalyst A, B, and C refer to different ruthenium-based metathesis catalysts, with B being a phosphine-free catalyst with a hemilabile alkoxy substituted benzylidene ligand. researchgate.net

Chiral Pool Synthesis from Enantiomerically Pure Starting Materials

Chiral pool synthesis leverages readily available enantiomerically pure natural products or their derivatives as starting materials, thereby transferring their inherent chirality to the target molecule symeres.com. This strategy offers a reliable route to stereochemically defined compounds like this compound beilstein-journals.orgresearchgate.netbeilstein-journals.org.

Achmatowicz Rearrangement-Hydrogenation Sequences

An effective de novo strategy for synthesizing this compound involves the Achmatowicz rearrangement–hydrogenation sequence beilstein-journals.orgresearchgate.netbeilstein-journals.org. This method typically commences with the asymmetric reduction of an achiral acylfuran, such as 2-(1-hydroxyethyl)furan, to establish the absolute stereochemistry beilstein-journals.orgresearchgate.netbeilstein-journals.orgnsf.govmdpi.com. The resulting furan (B31954) alcohol then undergoes an oxidative rearrangement under Achmatowicz conditions (e.g., using N-bromosuccinimide (NBS) in buffered tetrahydrofuran/water), transforming the furan ring into a pyranone nsf.govmdpi.com. This rearrangement effectively sets the C-5 stereochemistry of the pyranone based on the initial asymmetric reduction of the furan alcohol mdpi.com. For example, this sequence has been successfully applied in the asymmetric synthesis of monanchorin, a natural product structurally related to α-L-amicetose amino-sugar, achieving pyranones in high yields (e.g., 88% and 84%) nsf.gov.

Enantioselective Hydroboration of Hetero Diels-Alder Adducts

Enantioselective hydroboration of hetero Diels-Alder adducts represents another de novo approach for the synthesis of this compound beilstein-journals.orgresearchgate.netbeilstein-journals.org. While specific detailed findings for this compound via this route are not extensively detailed in the immediate search results, the general principle of enantioselective hydroboration is well-established for creating chiral centers with high enantiomeric purity acs.orgacs.org. This method typically involves the addition of a chiral borane (B79455) reagent to a double bond within a hetero Diels-Alder adduct, leading to a stereoselective formation of a carbon-boron bond, which can then be converted into a hydroxyl group with retention of configuration acs.orgacs.org.

Synthesis of this compound Glycoconjugates and Analogues

Stereoselective Glycosylation Methods

Palladium-Catalyzed Glycosylationnih.gov

Palladium-catalyzed glycosylation has emerged as a highly effective and stereoselective method for the formation of glycosidic linkages involving this compound. This method is particularly valuable for controlling the anomeric center during the assembly of complex oligosaccharides. For instance, in the de novo asymmetric synthesis of digitoxin (B75463) analogues, palladium-catalyzed glycosylation is employed to install the L-sugar of desired disaccharides dokumen.pub. This stereospecific reaction utilizes glycosyl donors, such as α-L-pyranones, to couple with aglycones or other sugar units, typically yielding the desired α-O-glycosides with excellent stereoretention at the anomeric center nih.govdokumen.pubacs.orgnih.govthieme-connect.com. The selectivity in this reaction can be influenced by the choice of ligand on the palladium catalyst nih.gov.

Preparation of Digitoxin α-L-Amicetose Monosaccharide Analoguesnih.govdokumen.pubuky.edu

The synthesis of digitoxin α-L-amicetose monosaccharide analogues exemplifies a comprehensive de novo asymmetric approach. This methodology typically begins with an achiral acylfuran, where the absolute stereochemistry of the D- and L-sugar portions is established through highly enantioselective reactions, such as the Noyori asymmetric reduction nih.govdokumen.pubacs.org. An Achmatowicz oxidative rearrangement then converts the furan alcohol into a pyranone ring, with subsequent diastereoselective protection controlling the C-1 stereochemistry (α or β) nih.govdokumen.pubrsc.org.

Following the formation of the pyranone building blocks, palladium-catalyzed glycosylation is utilized to attach the this compound moiety to the digitoxigenin (B1670572) aglycone nih.govdokumen.pubacs.orguky.edu. Post-glycosylation transformations are crucial for installing the remaining stereocenters and functionalities. Key reactions include:

Luche reduction (NaBH₄/CeCl₃): Used to diastereoselectively install the C4'-sugar stereochemistry, yielding α-L-allylic alcohols as single isomers nih.gov.

Diimide reduction: Employed to reduce the enone functionality, leading to the formation of α-L-amicetose analogues nih.gov.

Upjohn dihydroxylation (OsO₄/NMO): Although primarily for rhamnose synthesis, similar dihydroxylation strategies are used in related contexts to introduce hydroxyl groups with high stereocontrol nih.gov.

This systematic approach allows for the generation of a stereochemically diverse array of digitoxin monosaccharide analogues, enabling structure-activity relationship (SAR) studies nih.govuky.edu. For instance, studies have shown that α-L-amicetose analogues can display significantly improved biological activities compared to their D-diastereomeric isomers nih.govacs.orguky.edu.

Chemical Modification of Glycosidic Linkagesnih.govuky.edu

Chemical modifications related to glycosidic linkages in this compound derivatives primarily focus on the controlled formation of these linkages with specific stereochemistry, rather than extensive post-formation modification of pre-existing linkages. The palladium-catalyzed glycosylation, as discussed, is a prime example of a method that enables the stereoselective installation of glycosidic bonds nih.gov.

Research has explored how the specific glycosidic linkage and the stereochemistry of the sugar moiety can influence the biological activity of glycosylated compounds researchgate.netresearchgate.net. This implies that modifications to achieve a desired linkage type (e.g., α- or β-anomer) or to alter the sugar structure itself (e.g., deoxygenation, C5'-substitution) are key aspects of chemical modification in this context researchgate.netresearchgate.net. While direct chemical cleavage or rearrangement of already formed glycosidic bonds specifically for this compound derivatives is not extensively detailed as a primary synthesis methodology in the provided literature, the emphasis is on precise control during the initial formation of these critical linkages.

Synthesis of Glycosylated Tetracenomycin Derivativesnih.govnih.gov

While this compound is a known component of certain spirotetronate antibiotics, such as Tetrocarcin A (which is structurally related to tetracenomycins) nih.gov, and combinatorial biosynthesis has been employed to generate this compound-containing tetracenomycin derivatives nih.govuni-tuebingen.de, direct chemical synthesis methodologies for glycosylated tetracenomycin derivatives involving this compound are not widely described in the provided chemical synthesis literature.

Instead, the literature highlights biosynthetic approaches where L- and D-amicetose stereoisomers are generated by combining sugar biosynthesis genes from different antibiotic gene clusters. These sugars are then transferred to aglycones, such as the elloramycin (B1244480) aglycone (a type of tetracenomycin), by sugar-flexible glycosyltransferases (e.g., ElmGT) uni-tuebingen.de. This indicates that the incorporation of this compound into these complex polyketide structures often relies on enzymatic machinery rather than purely synthetic chemical routes for the final glycosylated product.

Synthesis of Glycosylated Sipanmycin Analoguesnih.gov

Similar to tetracenomycin derivatives, the generation of glycosylated sipanmycin analogues incorporating this compound is predominantly reported through biosynthetic strategies, such as combinatorial biosynthesis and mutasynthesis uky.edu. Sipanmycins are glycosylated macrolactams whose antiproliferative activity is dependent on their sugar moieties.

Researchers have introduced plasmids encoding enzymes for the biosynthesis of this compound into sipanmycin-producing Streptomyces strains. This approach leverages the substrate flexibility of glycosyltransferases involved in sipanmycin glycosylation to produce novel derivatives with altered glycosylation patterns uky.edu. The literature emphasizes the utility of glycodiversification through enzymatic means to expand the structural diversity of these glycosylated metabolites. Direct chemical synthesis of the full glycosylated sipanmycin analogues, starting from an aglycone and chemically attaching this compound, is not a prominent methodology discussed in the provided chemical synthesis context.

Synthesis of Glycosylated Sch47555 Analogues

The synthesis of glycosylated analogues related to Sch47555, such as the disaccharide portion of SCH-47554, has been achieved using this compound as a key component. A notable method involves a de novo asymmetric approach that utilizes palladium-catalyzed glycosylation to install the L-sugar moiety dokumen.pub. For instance, the disaccharide portion of SCH-47554, which contains D-amicetose/L-aculose, can be synthesized by exposing an appropriate precursor to α-L-Boc-pyranone under typical palladium-catalyzed glycosylation conditions, yielding the disaccharide in good yields dokumen.pub. Subsequent transformations, such as Luche reduction, are then employed to establish additional stereocenters in the analogue dokumen.pub. This demonstrates a clear chemical synthesis route for incorporating this compound into this class of compounds.

Stereochemical Control in this compound Synthetic Routesdokumen.pubacs.orguky.edu

Achieving precise stereochemical control is paramount in the synthesis of this compound and its complex glycosylated derivatives, given the multiple chiral centers present in these carbohydrate structures. Several strategies are employed to ensure high stereo- and diastereoselectivity:

Asymmetric Reduction (e.g., Noyori Asymmetric Reduction): This is a foundational step in many de novo asymmetric syntheses of this compound and its precursors. It is used to establish the absolute stereochemistry in early-stage intermediates, such as furan alcohols, with high enantioselectivity (e.g., >98% ee) nih.govdokumen.pubacs.orgrsc.org. This sets the D- or L-configuration of the sugar moiety.

Palladium-Catalyzed Glycosylation: As discussed in section 3.2.1.2, this method is critical for controlling the anomeric stereochemistry (α or β) during the formation of glycosidic linkages. The choice of catalyst and ligand can dictate the stereoselectivity, allowing for the stereoretentive formation of desired α-O-glycosides nih.govdokumen.pubacs.orgnih.govthieme-connect.comrsc.org.

Diastereoselective Post-Glycosylation Transformations: After the glycosidic bond is formed, additional stereocenters are often installed or refined through highly diastereoselective reactions. Examples include:

Luche Reduction (NaBH₄/CeCl₃): Used for the diastereoselective reduction of pyranones or enones to yield specific allylic alcohols, controlling the stereochemistry at positions like C4' nih.govdokumen.pubthieme-connect.com.

Diimide Reduction: Employed for the stereoselective reduction of olefinic bonds within the sugar moiety, leading to the desired this compound stereochemistry nih.govacs.org.

Upjohn Dihydroxylation (OsO₄/NMO): While more commonly associated with rhamnose, this method or similar osmium-catalyzed dihydroxylations are used to introduce vicinal diols with high stereocontrol nih.govacs.org.

Olefin Metathesis (Cross Metathesis and Ring-Closing Metathesis): De novo synthetic approaches to this compound have utilized olefin cross metathesis (CM) and ring-closing metathesis (RCM) reactions. For instance, a lactate-derived allylic alcohol can undergo cross metathesis with acrolein, and the resulting product can be elaborated to a protected this compound derivative. RCM can also be used to form enantiopure β,γ-unsaturated δ-valerolactones, which are then converted to this compound. While these methods offer flexibility, achieving high diastereoselectivity in all steps can still be a challenge.

These combined strategies allow for the precise and controlled construction of this compound and its derivatives, enabling the synthesis of complex glycoconjugates with defined stereochemical properties.

Theoretical and Computational Chemistry Studies of L Amicetose

Computational Prediction of Novel L-Amicetose Analogues

The computational prediction and generation of novel this compound analogues are primarily driven by insights gained from understanding its role in the biosynthesis and biological activity of natural products. These efforts often combine computational analysis with genetic engineering and synthetic chemistry to create new compounds with improved or altered properties.

Combinatorial Biosynthesis and Glycosyltransferase Engineering: A significant strategy for generating novel this compound analogues involves combinatorial biosynthesis, which leverages the substrate flexibility of glycosyltransferases (GTFs) nih.govresearchgate.net. Computational insights, often derived from in silico sequence analysis of biosynthetic gene clusters (BGCs), guide the manipulation of these pathways researchgate.netpnas.org. For example, studies have demonstrated the generation of novel antitumor tetracenomycins by combining sugar biosynthesis genes from different antibiotic gene clusters to produce L- and D-Amicetose, which are then transferred to an aglycone by sugar-flexible GTFs like ElmGT researchgate.netresearchgate.net. This approach has led to the creation of compounds such as L-amicetosyl-tetracenomycin C and L-amicetosyl-elloramycinone, showcasing the potential for generating structural diversity researchgate.netresearchgate.net.

Structure-Activity Relationship (SAR) and QSAR Studies: Computational methods are instrumental in predicting and optimizing the properties of novel analogues. QSAR studies, including 3D-QSAR techniques like CoMFA and CoMSIA, analyze the relationship between the chemical structure of a compound and its biological activity acs.orgacs.org. By identifying key structural features that influence activity, these computational models can predict the activity of new, unsynthesized analogues and guide their design for enhanced potency or selectivity acs.orgacs.orgfrontiersin.org. For instance, digitoxin (B75463) analogues incorporating this compound sugar moieties have shown improved anticancer activity, and computational analysis (QSAR) was pursued to derive pharmacophore models for predicting optimized inhibitors acs.orgpnas.orgresearchgate.net.

Computer-Aided Drug Design (CADD) and De Novo Design: Computer-Aided Drug Design (CADD) encompasses various computational techniques, including molecular docking, molecular dynamics simulations, and de novo design, to predict and score new compound ideas crelux.comresearchgate.netgrowingscience.comnih.gov. While not always explicitly centered on this compound as a standalone target, these methods are applied to design and optimize bioactive molecules where this compound might be a crucial component. De novo design aims to create novel molecules from scratch with desired pharmacological properties, exploring the vast chemical space beyond existing templates researchgate.netnih.gov. This can involve computationally suggesting reactions for synthesis and predicting their feasibility nih.gov.

Genome Mining and Glycogenomics: In silico sequence analysis and genome mining are increasingly used to identify and characterize biosynthetic gene clusters responsible for the production of deoxysugars like this compound researchgate.netpnas.org. This "glycogenomics" approach, which integrates mass spectrometry data with genomic information, can predict the presence of specific glycosyl groups and their corresponding biosynthetic genes, facilitating the discovery and characterization of novel glycosylated natural products and their potential analogues, such as O-methyl-L-amicetose pnas.orgresearchgate.netmcmaster.ca.

The data in the table below summarizes some of the novel this compound analogues and the methods used for their generation or study.

Table 1: Novel this compound Analogues and Associated Research Findings

| Compound Name / Analogue Type | Method of Generation/Study | Key Research Finding | Citation |

| L-Amicetosyl-tetracenomycin C | Combinatorial Biosynthesis (using 6DOH biosynthetic genes and ElmGT) | Novel antitumor compound detected by HPLC-MS; confirmed by NMR. | researchgate.netresearchgate.net |

| L-Amicetosyl-elloramycinone | Combinatorial Biosynthesis (using 6DOH biosynthetic genes and ElmGT) | Novel antitumor compound detected by HPLC-MS; confirmed by NMR. | researchgate.netresearchgate.net |

| Digitoxin α-L-Amicetose Analogues | Asymmetric Synthesis & Palladium-catalyzed Glycosylation; QSAR | Displayed similar antiproliferation effects but at least 5-fold greater potency in apoptosis induction against NCI-H460 cells compared to digitoxin. Improved anticancer activity. | acs.orgpnas.orgresearchgate.net |

| O-methyl-L-Amicetose | Identified via Glycogenomics (MS-guided genome mining) | Candidate sugar moiety in phenalinolactone A, identified by connecting MS data with gene cluster analysis. | pnas.orgresearchgate.netmcmaster.ca |

| Macrolides with this compound moiety | QSAR (CoMFA, CoMSIA) | Steric, electrostatic, hydrophobic, and H-bond acceptor factors involved in cytotoxicity; provided in-depth understanding of structure-activity relationships. | acs.org |

Advanced Research Perspectives in L Amicetose Chemistry

Development of Next-Generation Stereoselective Synthetic Methodologies

The synthesis of L-Amicetose and its derivatives presents considerable challenges due to its multiple chiral centers and the presence of deoxy functionalities, necessitating highly stereoselective approaches. Recent advancements have focused on efficient and cost-effective strategies to overcome these hurdles.

This progress highlights the ongoing efforts to develop more efficient and controlled synthetic routes for this compound-containing compounds, crucial for accessing these complex molecules for further biological and medicinal chemistry studies.

Discovery and Engineering of Novel this compound Biosynthetic Pathways

The discovery and engineering of biosynthetic pathways for this compound are critical for sustainable production and for generating novel derivatives through combinatorial biosynthesis. This compound is a deoxyhexose sugar found as a component of various natural products, including phenalinolactones, a class of diterpenoid glycosides from Streptomyces species rsc.org. Its biosynthesis, like other deoxysugars, typically initiates with the activation of D-glucose and proceeds through a series of enzymatic deoxygenation steps acs.orgnih.gov.

Research has shown that L- and D-stereoisomers of amicetose (B1208693) can be generated by combining sugar biosynthesis genes from different antibiotic gene clusters acs.orgresearchgate.net. For example, studies involving the elloramycin (B1244480) biosynthetic pathway have demonstrated that the promiscuous glycosyltransferase ElmGT can transfer both L- and D-amicetose to the elloramycin aglycone acs.orgresearchgate.net. Similarly, in the context of sipanmycin biosynthesis, the reductase UrdQ from the this compound biosynthetic pathway has shown the ability to accept common intermediates, leading to the formation of novel glycosylated derivatives through combinatorial biosynthesis and mutasynthesis approaches asm.org.

Bioinformatic analysis of gene clusters associated with natural products containing this compound, such as phenalinolactones, has helped predict glycosylation genes encoding nucleotidylyltransferases, 4,6-dehydratases, and glycosyltransferases, alongside specific genes for 2,3-dehydratases, 3,4-dehydratases, ketoreductases, epimerases, and O-methyltransferases pnas.org. This understanding allows for the rational reprogramming and manipulation of biosynthetic machinery to produce unnatural metabolites or derivatize existing ones, thereby expanding the structural diversity of this compound-containing compounds nih.govnih.gov.

Structure-Guided Design of this compound-Containing Glycoconjugates

For instance, this compound is a saccharide component of digitoxin (B75463), a well-known cardiac glycoside, and its α-L-amicetose analogues have shown stronger apoptosis-inducing activity and cytotoxicity against non-small cell human lung cancer cells (NCI-H460) compared to their D-diastereomeric isomers nih.gov. This highlights the significant impact of the sugar's stereochemistry on biological activity. Similarly, this compound is a peripheral decoration in phenalinolactones, a class of antibacterial diterpenoid glycosides rsc.org.

The flexibility of glycosyltransferases (GTs) in attaching nucleotide-activated sugar substrates to acceptor aglycones is a key aspect in designing new glycoconjugates nih.govresearchgate.net. By understanding the substrate promiscuity of these enzymes, researchers can modify the sugar structures or alter glycosylation patterns to improve the pharmacokinetic and pharmacodynamic profiles of parent compounds, including their solubility, mechanism of action, toxicity, and target recognition nih.govresearchgate.net. This approach allows for the generation of novel glycoforms with potentially improved biological activities.

High-Throughput Enzymatic Screening and Directed Evolution for this compound Modifying Enzymes

High-throughput screening (HTS) and directed evolution are powerful tools for optimizing existing enzymes and discovering novel ones that can modify this compound or participate in its biosynthesis. Directed evolution involves iterative rounds of diversification and selection, allowing for the improvement of enzyme properties even without detailed knowledge of their structure-function relationships rsc.orgillinois.edu.

HTS methods, such as fluorescence-activated cell sorting (FACS) and droplet microfluidics, enable the rapid analysis of large libraries of enzyme variants, significantly accelerating the discovery process rsc.orgatrandi.comnih.govnih.gov. These techniques are crucial for identifying enzyme variants with improved catalytic activities, altered substrate specificities, or even novel functions relevant to this compound chemistry nih.gov.

For enzymes involved in this compound biosynthesis or modification, HTS can be employed to screen for improved efficiency in deoxygenation steps, epimerization, or glycosyl transfer. Directed evolution can then be used to engineer these enzymes to accept a broader range of substrates or to perform specific modifications with higher selectivity and yield. This is particularly relevant given the observed promiscuity of many sugar biosynthetic enzymes and glycosyltransferases, which can be further exploited and enhanced through these methods nih.gov.

Interdisciplinary Integration of Synthetic Biology, Cheminformatics, and Computational Chemistry for this compound Research

The complexity of this compound chemistry necessitates an interdisciplinary approach, integrating synthetic biology, cheminformatics, and computational chemistry to accelerate research and development.

Synthetic Biology: This field provides the tools to engineer biological systems for the production of this compound and its derivatives. By designing and constructing novel biosynthetic pathways or re-programming existing ones, synthetic biology can enable the scalable and sustainable production of this compound and its glycoconjugates acs.orgnih.gov. This includes the heterologous expression of gene clusters and the rational manipulation of enzymatic steps.

Cheminformatics: This discipline applies computational tools to analyze and interpret chemical data, focusing on methods for retrieving and analyzing information from chemical databases nih.govnumberanalytics.comneovarsity.org. In this compound research, cheminformatics can be used for virtual screening to identify novel compounds, classify metabolic reactions, and predict the properties of this compound-containing molecules nih.govnumberanalytics.com. It is crucial for analyzing structure-activity relationships and guiding the design of new this compound derivatives.

Computational Chemistry: This involves the use of computational tools to predict the structure and properties of molecules and simulate their behavior numberanalytics.compsu.edu. For this compound, computational chemistry can provide deep insights into reaction mechanisms in synthetic routes, predict the binding affinities of this compound-containing glycoconjugates to biological targets, and model enzyme-substrate interactions for this compound modifying enzymes psu.edu. Techniques like molecular dynamics and QM-MM can offer atomic-level understanding of these processes psu.edu.

The seamless integration of these fields allows for a "chemistry-smart" systems biology interface, where computational predictions inform experimental design, and experimental data refine computational models. This synergistic approach is essential for a systematic understanding of how this compound impacts biological systems and for the rational design and optimization of this compound-based compounds for various applications nih.gov.

Q & A

Q. What are the primary challenges in synthesizing L-Amicetose, and how can they be methodologically addressed?

this compound synthesis requires precise control over stereochemistry and protection/deprotection strategies. A key challenge is avoiding side reactions during hydrogenation, such as caramelization of intermediates. Methodologically, this is addressed by using benzoyl protection at the C4 position to stabilize the structure and employing selective catalysts (e.g., Pd(OH)₂/activated carbon) to improve hydrogenation efficiency . Additionally, Steglich esterification is recommended for functional group transformations due to its mild conditions and high yields .

Q. What characterization techniques are essential for verifying the identity and purity of this compound derivatives?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm stereochemistry and functional group integrity.

- Mass Spectrometry (MS): High-resolution MS for molecular weight validation.

- Chromatography: HPLC or TLC to assess purity, particularly after deprotection steps (e.g., TBAF-mediated desilylation) .

- Elemental Analysis: To verify empirical formulas of novel derivatives.

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Reproducibility hinges on:

- Catalyst Consistency: Commercial Pd/C catalysts exhibit variability; suppliers should document preparation conditions (e.g., metal loading, support material) .

- Reaction Monitoring: Real-time techniques like in-situ IR spectroscopy to track intermediate formation.

- Detailed Reporting: Include exact molar ratios, solvent grades, and temperature gradients in methods sections to enable replication .

Advanced Research Questions

Q. How can contradictory data in catalytic efficiency for this compound hydrogenation be resolved?

Contradictions often arise from catalyst variability (e.g., Pd/C vs. Pd(OH)₂/activated carbon). To address this:

- Controlled Comparisons: Perform side-by-side trials with catalysts from multiple suppliers, standardizing reaction conditions (pressure, temperature, solvent).

- Surface Analysis: Use BET surface area measurements and XPS to characterize catalyst morphology and active sites .

- Statistical Modeling: Apply ANOVA to identify significant differences in yield or selectivity across trials .

Q. What experimental design principles optimize the regioselectivity of this compound functionalization?

- Protection Group Strategy: Prioritize temporary protecting groups (e.g., benzoyl, TBS) that are orthogonal and easily removable.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in esterification, while non-polar solvents favor steric control in cross-metathesis .

- Temperature Gradients: Lower temperatures (e.g., −20°C) improve selectivity in phosphine-catalyzed reactions by slowing competing pathways .

Q. How should researchers approach data analysis when this compound reaction yields deviate from theoretical models?

- Error Source Mapping: Systematically evaluate variables (e.g., moisture sensitivity, catalyst deactivation) using Ishikawa diagrams.

- Uncertainty Quantification: Report confidence intervals for yields based on triplicate experiments.

- Computational Validation: Employ DFT calculations to predict thermodynamic favorability of intermediates, identifying bottlenecks .

Methodological Frameworks

What criteria define a robust research question for this compound studies?

Apply the FINER framework :

Q. How can mixed-methods approaches enhance this compound research?

Combine:

- Quantitative Data: Reaction yields, kinetic parameters.

- Qualitative Insights: Expert interviews to identify overlooked synthesis challenges.

- Triangulation: Cross-validate NMR results with computational simulations to resolve structural ambiguities .

Data Presentation Guidelines

- Tables: Summarize catalyst performance (e.g., Turnover Number, selectivity) with error margins .

- Figures: Use schematics to illustrate protection/deprotection pathways, avoiding overcrowding with >3 chemical structures per graphic .

- Supplementary Materials: Deposit raw NMR spectra and crystallographic data in repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.